Cas no 2167695-65-8 (5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde)

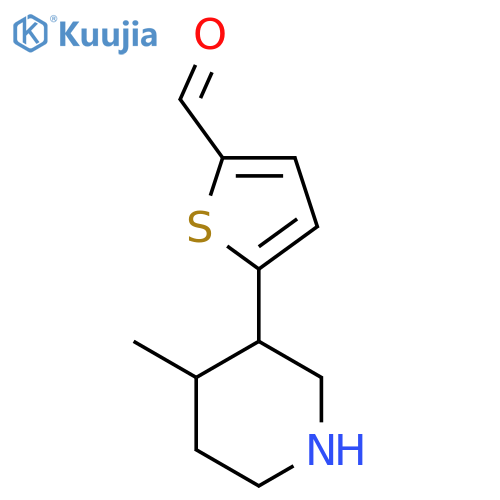

2167695-65-8 structure

商品名:5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde

- EN300-1477420

- 2167695-65-8

-

- インチ: 1S/C11H15NOS/c1-8-4-5-12-6-10(8)11-3-2-9(7-13)14-11/h2-3,7-8,10,12H,4-6H2,1H3

- InChIKey: OIGWJAXVQLLGBB-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC=C1C1CNCCC1C

計算された属性

- せいみつぶんしりょう: 209.08743528g/mol

- どういたいしつりょう: 209.08743528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 57.3Ų

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477420-100mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 100mg |

$1068.0 | 2023-09-28 | ||

| Enamine | EN300-1477420-5000mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 5000mg |

$3520.0 | 2023-09-28 | ||

| Enamine | EN300-1477420-1.0g |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 1g |

$1214.0 | 2023-06-06 | ||

| Enamine | EN300-1477420-0.25g |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 0.25g |

$1117.0 | 2023-06-06 | ||

| Enamine | EN300-1477420-250mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 250mg |

$1117.0 | 2023-09-28 | ||

| Enamine | EN300-1477420-2500mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 2500mg |

$2379.0 | 2023-09-28 | ||

| Enamine | EN300-1477420-50mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 50mg |

$1020.0 | 2023-09-28 | ||

| Enamine | EN300-1477420-10000mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 10000mg |

$5221.0 | 2023-09-28 | ||

| Enamine | EN300-1477420-5.0g |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1477420-500mg |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde |

2167695-65-8 | 500mg |

$1165.0 | 2023-09-28 |

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2167695-65-8 (5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量